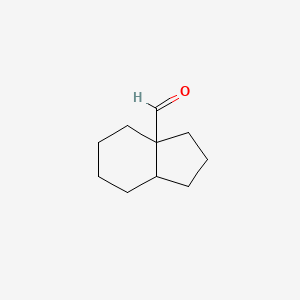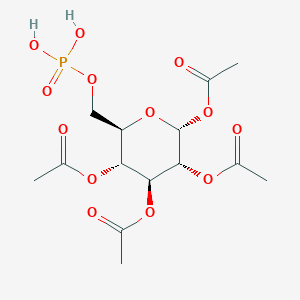![molecular formula C26H19N7O2 B13448697 (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isocyanophenyl group, a naphthalen-2-yl group, and an oxadiazolyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It may be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: The compound could be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components
Wirkmechanismus
The mechanism of action of (S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell growth, apoptosis, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB): A well-known glass former with similar aromatic structures.
3,5-Di(naphthalen-1-yl)-1-phenylbenzene (α,α-P): Another compound with naphthalenyl groups that exhibits unique photophysical properties.
9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene (α,α-A): Known for its electroluminescent properties.
Uniqueness
(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H19N7O2 |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(6S)-N-(3-isocyanophenyl)-6-(3-naphthalen-2-yl-1,2,4-oxadiazol-5-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C26H19N7O2/c1-27-19-7-4-8-20(12-19)30-26(34)33-14-22-21(28-15-29-22)13-23(33)25-31-24(32-35-25)18-10-9-16-5-2-3-6-17(16)11-18/h2-12,15,23H,13-14H2,(H,28,29)(H,30,34)/t23-/m0/s1 |
InChI-Schlüssel |
GSDRHDALLCHQQI-QHCPKHFHSA-N |
Isomerische SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(C[C@H]2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
Kanonische SMILES |
[C-]#[N+]C1=CC=CC(=C1)NC(=O)N2CC3=C(CC2C4=NC(=NO4)C5=CC6=CC=CC=C6C=C5)N=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


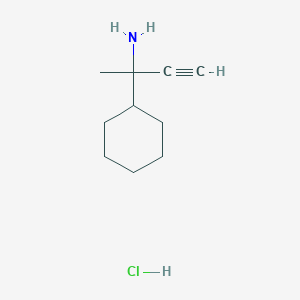
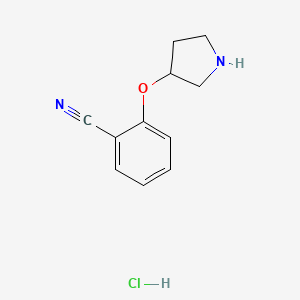
![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)
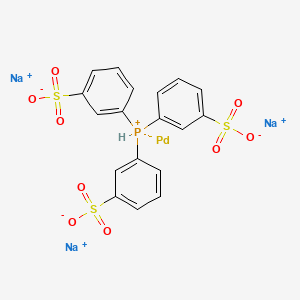
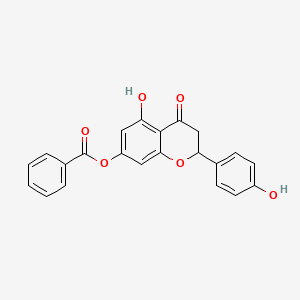
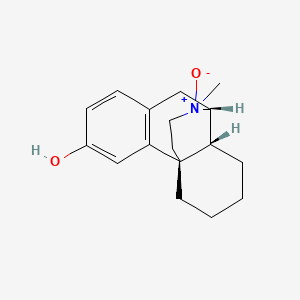
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
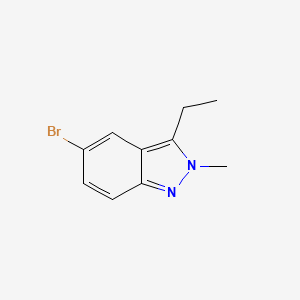
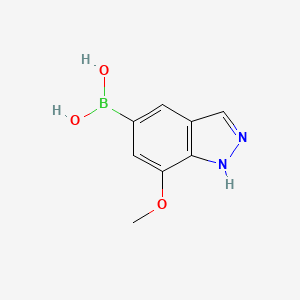


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
